2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
Description
Palladium-Imidazolium Salt Systems
Palladium-based catalysts paired with imidazolium salts enable efficient dehalogenation of aryl halides. For instance, Pd(dba)₂ with SIMes·HCl ((2,4,6-trimethylphenyl)dihydroimidazolium chloride) facilitates the removal of bromine or chlorine substituents from halogenated benzylamine intermediates. The mechanism involves oxidative addition of the imidazolium salt to palladium(0), forming a carbene-palladium hydride species that mediates halogen abstraction. Strong bases like potassium tert-butoxide act as hydrogen sources, achieving >90% yields in model substrates.
Nickel-Catalyzed Hydrodehalogenation
Nickel catalysts, such as NiCl₂ with NaBH₄ in aqueous micellar systems, offer a sustainable alternative for dehalogenation. This method achieves 85–95% yields in hydrodehalogenating aryl bromides at 80°C, even for sterically hindered substrates. Deuterium incorporation is feasible using D₂O, enabling isotopic labeling without compromising reaction efficiency.
Rhodium-Mediated Decarbonylation
Rhodium complexes (e.g., Rh(dppp)₂Cl) selectively decarbonylate halogenated benzaldehyde derivatives, indirectly aiding dehalogenation by removing adjacent functional groups. This approach is critical for simplifying multi-step syntheses involving halogenated aromatics.
Table 1: Comparison of Dehalogenation Catalysts
| Catalyst System | Substrate Scope | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Pd(dba)₂/SIMes·HCl | Aryl chlorides/bromides | 92 | 110 |
| NiCl₂/NaBH₄ | Polyhalogenated arenes | 89 | 80 |
| Rh(dppp)₂Cl | Aldehyde derivatives | 78 | 120 |
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2 |
InChI Key |
ICIYHHCOXVOUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CN |
Origin of Product |
United States |
Preparation Methods
Conversion to 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
The benzylamine functionality is introduced by:
Amination of the benzyl position:
- Starting from the bromofluorobenzotrifluoride intermediate, the benzylic position can be functionalized via halogenation or oxidation to an aldehyde, followed by reductive amination or nucleophilic substitution with ammonia or amine sources.
- Literature suggests the use of organometallic reagents (e.g., Grignard reagents or lithium aryl reagents) to add to aldehydes or to substitute halides to introduce the benzylamine group.
Catalytic and Reagent Conditions
- Catalysts such as palladium complexes with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or triphenylphosphine (PPh3) are effective in facilitating coupling and amination reactions.
- Reaction times vary from 5 to 8 hours under reflux or room temperature stirring, depending on the step.
- Solvent systems typically include dichloromethane or tetrahydrofuran, with aqueous workups and chromatographic purification to achieve high purity.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitration of m-fluorobenzotrifluoride | HNO3/H2SO4 mixture, <25°C, 2.5 h | ~85 | High | Recrystallization from petroleum ether |
| Reduction of nitro to amine | Catalytic hydrogenation or chemical reduction | >90 | High | Standard reduction methods |
| Diazotization & bromination | HBr (40%), CuBr, NaNO2, 5°C to RT, 1–2 h | 76.1 | >98 | Vacuum distillation purification |
| Palladium-catalyzed amination | Pd(dppf)Cl2, PPh3, reflux or RT, 5–8 h | 86–98 | High | Column chromatography purification |
| Reductive amination (if used) | Aldehyde intermediate, amine source, reducing agent | Variable | High | Depends on substrate and conditions |
Analytical and Purification Notes
- Purification is typically achieved by recrystallization or column chromatography using dichloromethane as the eluent.
- Yields are generally high due to the use of common reagents and mild reaction conditions.
- Reaction monitoring by HPLC or TLC is recommended to ensure completion and purity.
- Control of temperature and addition rates is critical to avoid side reactions, especially during diazotization and bromination steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from fluorine and the trifluoromethyl group.
| Reaction | Conditions | Yield | Byproduct | Source |
|---|---|---|---|---|
| Bromine → Amine substitution | Pd(dppf)Cl₂ catalyst, THF, 60°C, 6 hr | 92–96% | HBr | |
| Bromine → Methoxy substitution | NaOMe, CuI, DMF, 80°C, 12 hr | 85% | NaBr |
Key Findings :
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance substitution efficiency in cross-coupling reactions .
-
Electron-deficient aromatic rings favor meta/para-directed substitutions.
Reduction Reactions
The benzylamine group can be synthesized via reduction of nitrile precursors or further reduced to secondary amines.
Notes :
-
Trifluoroacetic acid (TFA) stabilizes intermediates during borohydride reductions .
-
Over-reduction risks are mitigated by controlled stoichiometry.
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitro or imine derivatives.
| Reaction | Oxidizing Agent | Yield | Major Product | Source |
|---|---|---|---|---|
| Amine → Nitro compound | KMnO₄, H₂SO₄, 70°C, 8 hr | 55% | 2-Bromo-5-fluoro-4-(trifluoromethyl)nitrobenzene | |
| Amine → Imine formation | MnO₂, CH₂Cl₂, RT, 12 hr | 78% | Schiff base derivatives |
Safety Note : Strong oxidizers like KMnO₄ require careful temperature control to avoid decomposition.
Coupling Reactions
The amine group participates in amide bond formation, pivotal for drug discovery.
Example :
-
Reaction with (S)-5-oxopyrrolidine-2-carboxylic acid and EEDQ yields carboxamide derivatives with potential neuropharmacological activity .
Halogen Exchange Reactions
Bromine can be replaced by iodine or fluorine via metal-halogen exchange.
Challenges : Low yields in Balz-Schiemann reactions due to competing side reactions.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8)
- Lacks the trifluoromethyl group but shares bromo and fluoro substituents at positions 2 and 3.
- The hydrochloride salt form increases solubility in polar solvents compared to the free base .
Molecular weight: 175.15 g/mol; density: 1.249 g/cm³ .
3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) Substituted with bromo, fluoro, and iodo groups but on an aniline core (-NH₂ directly attached to benzene) rather than benzylamine. Molecular formula: C₆H₄BrFINO; purity: 95% .
4-Bromo-2-fluorobenzyl Chloride (CAS 85510-82-3)
- Benzyl chloride analog with bromo and fluoro substituents; reactive chloride group enables nucleophilic substitution .
Physicochemical and Reactivity Comparison
Data Table:
Research Findings and Industrial Relevance
- Synthetic Utility : 4-Bromo-2-fluorobenzyl Chloride (CAS 85510-82-3) is a precursor for amine derivatives via chloride displacement, highlighting the versatility of halogenated benzyl intermediates .
- Quality Specifications : Compounds like 2-(Trifluoromethyl)benzylamine adhere to strict purity standards (e.g., 95% purity), emphasizing the importance of substituent consistency in industrial applications .
Biological Activity
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylamine structure with significant halogen substitutions, which are known to influence biological activity. The presence of trifluoromethyl and bromo groups enhances lipophilicity and may affect the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced potency in various biological assays. The incorporation of fluorine atoms can improve metabolic stability and bioavailability, making such compounds attractive candidates in drug design.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions can modulate signaling pathways, leading to various pharmacological effects.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that similar fluorinated benzylamines could inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl groups have shown significant activity against breast cancer cell lines, indicating a potential for this compound in oncology .
- In vitro studies revealed that related compounds exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells .
- Antidepressant Effects :
- Antimicrobial Properties :
Data Table: Biological Activities and IC50 Values
| Biological Activity | Related Compounds | IC50 (µM) |
|---|---|---|
| Anticancer (e.g., MDA-MB-231 cells) | Trifluoromethyl analogs | ~8.47 ± 0.18 |
| Antidepressant | Fluorinated benzylamines | Not specified |
| Antimicrobial | Various fluorinated compounds | Not specified |
Q & A
Basic: What synthetic strategies are effective for preparing 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine?
Answer:
The synthesis typically involves sequential functionalization of a benzylamine precursor. A common approach includes:
Bromination : Introduce bromine at the 2-position using electrophilic brominating agents (e.g., NBS or Br₂ with a Lewis acid catalyst) .
Fluorination : Direct fluorination via halogen exchange (e.g., using KF or Selectfluor) at the 5-position, ensuring regioselectivity through steric and electronic effects .
Trifluoromethylation : Install the CF₃ group via cross-coupling reactions (e.g., Ullmann coupling with CuI) or radical trifluoromethylation using Togni’s reagent .
Purification : Use column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95%) .
Key Validation : Monitor intermediates using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify substitution patterns .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
Use a combination of spectroscopic and analytical methods:
- NMR : ¹H NMR to identify aromatic protons (splitting patterns reflect substituents), ¹⁹F NMR for fluorine/CF₃ groups, and ¹³C NMR for carbon backbone verification .
- Mass Spectrometry : HRMS to confirm molecular weight (expected m/z: ~273.99 for [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/dichloromethane .
Note : Compare spectral data with structurally similar compounds (e.g., 3-fluoro-5-(trifluoromethyl)benzylamine) to resolve ambiguities .
Advanced: How does the trifluoromethyl group influence binding to microbial enzymes, and how can this be experimentally validated?
Answer:
The electron-withdrawing CF₃ group enhances binding affinity by stabilizing charge-transfer interactions with enzyme active sites. To validate:
Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with targets like leucyl-tRNA synthetase. Compare binding energies with non-CF₃ analogs .
Enzyme Assays : Measure IC₅₀ values against Candida albicans or Aspergillus niger via broth microdilution (CLSI guidelines). The CF₃ group is expected to lower IC₅₀ by 2–5× compared to non-fluorinated analogs .
SAR Analysis : Synthesize derivatives (e.g., replacing CF₃ with CH₃ or Cl) and correlate structural changes with activity .
Contradiction Note : Some studies report reduced activity with bulkier substituents; confirm steric effects via crystallography .
Advanced: How can conflicting regioselectivity data in bromination reactions be resolved?
Answer:
Regioselectivity in bromination depends on directing effects and reaction conditions:
- Electrophilic Bromination : In polar solvents (e.g., DCM), bromine favors the para position relative to electron-withdrawing groups (e.g., CF₃). Use low temperatures (0–5°C) to minimize side products .
- Radical Bromination : NBS/benzoyl peroxide favors ortho substitution due to radical stability near electron-deficient groups .
- Validation : Use NOESY NMR to confirm spatial proximity of substituents or X-ray crystallography for absolute configuration .
Case Study : shows bromination at the 4-position in 3-Bromo-5-(trifluoromethyl)phenylacetic acid, attributed to steric hindrance from the acetic acid group. Adjust directing groups to control regiochemistry .
Advanced: What methodologies optimize the stability of this compound under storage?
Answer:
The compound’s stability is challenged by moisture sensitivity and thermal decomposition:
- Storage : Keep at 0–6°C in amber vials under argon. Use molecular sieves (3Å) to prevent hydrolysis of the benzylamine group .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). HPLC tracks decomposition products (e.g., debrominated or oxidized species) .
- Formulation : For biological assays, prepare fresh solutions in DMSO and avoid freeze-thaw cycles to prevent aggregation .
Safety Note : The compound is corrosive (UN 2735). Use PPE and neutralize spills with sodium bicarbonate .
Advanced: How can researchers address low yields in trifluoromethylation steps?
Answer:
Low yields often stem from incomplete coupling or side reactions:
- Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂/Xantphos) for CF₃ insertion. Additives like Cs₂CO₃ improve reactivity .
- Solvent Effects : Use DMAc or DMF at 80–100°C to enhance solubility of aryl halides and trifluoromethyl sources .
- Radical Inhibitors : Add TEMPO to suppress polymerization side reactions during radical trifluoromethylation .
Yield Benchmark : Expect 40–60% yield for trifluoromethylation; recrystallize from ethanol/water to improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
